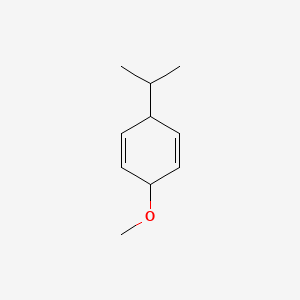
3-Methoxy-6-propan-2-ylcyclohexa-1,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-6-propan-2-ylcyclohexa-1,4-diene: is an organic compound that belongs to the class of cyclohexadienes. This compound is characterized by the presence of a methoxy group at the third position and an isopropyl group at the sixth position on the cyclohexa-1,4-diene ring. Cyclohexadienes are known for their unique chemical properties and reactivity, making them valuable in various chemical processes and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6-propan-2-ylcyclohexa-1,4-diene can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexa-1,4-diene with isopropyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Another approach involves the methoxylation of 6-propan-2-ylcyclohexa-1,4-diene using methanol and a suitable catalyst, such as sulfuric acid. This reaction proceeds through the formation of an intermediate carbocation, which is then attacked by the methanol to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-6-propan-2-ylcyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding cyclohexane derivative.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. For example, treatment with hydrobromic acid can replace the methoxy group with a bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Hydrobromic acid (HBr), sodium hydride (NaH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Cyclohexane derivatives
Substitution: Brominated cyclohexadienes
Wissenschaftliche Forschungsanwendungen
3-Methoxy-6-propan-2-ylcyclohexa-1,4-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving cyclohexadienes. It can also serve as a model compound for understanding the behavior of similar natural products.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds. Its structural features make it a candidate for drug development.
Industry: In the industrial sector, it is used in the production of polymers and other materials. Its reactivity allows for the modification of polymer properties, enhancing their performance in various applications.
Wirkmechanismus
The mechanism of action of 3-Methoxy-6-propan-2-ylcyclohexa-1,4-diene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic addition reactions, where the double bonds in the cyclohexa-1,4-diene ring react with electrophiles to form new bonds. This reactivity is driven by the electron-rich nature of the double bonds, which attract electrophiles.
In biological systems, the compound can interact with enzymes that catalyze reactions involving cyclohexadienes. The methoxy and isopropyl groups can influence the binding affinity and specificity of the compound towards these enzymes, affecting the overall reaction kinetics and outcomes.
Vergleich Mit ähnlichen Verbindungen
3-Methoxy-6-propan-2-ylcyclohexa-1,4-diene can be compared with other similar compounds, such as:
1,4-Cyclohexadiene: Lacks the methoxy and isopropyl groups, making it less reactive in certain substitution reactions.
3-Methoxy-1,4-cyclohexadiene: Similar structure but without the isopropyl group, leading to different reactivity and applications.
6-Isopropyl-1,4-cyclohexadiene:
The presence of both methoxy and isopropyl groups in this compound makes it unique, providing a balance of reactivity and stability that is advantageous in various chemical and biological applications.
Eigenschaften
Molekularformel |
C10H16O |
|---|---|
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
3-methoxy-6-propan-2-ylcyclohexa-1,4-diene |
InChI |
InChI=1S/C10H16O/c1-8(2)9-4-6-10(11-3)7-5-9/h4-10H,1-3H3 |
InChI-Schlüssel |
JLWJQSAGCPLFDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1C=CC(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(E)-2,4,6-trimethylnon-4-enyl]succinic Acid](/img/structure/B13837283.png)
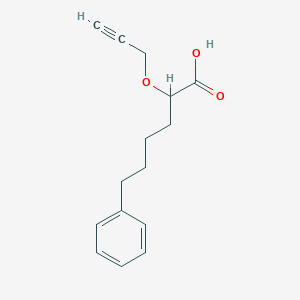

![1-(1-Methyl-2-oxa-3-azabicyclo[2.2.2]octan-3-yl)ethanone](/img/structure/B13837298.png)
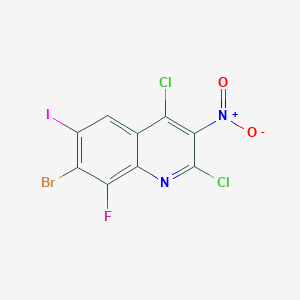
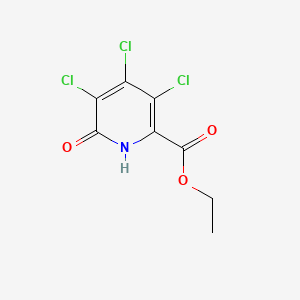


![6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile](/img/structure/B13837324.png)
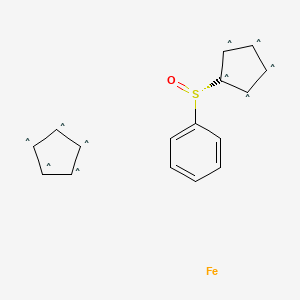
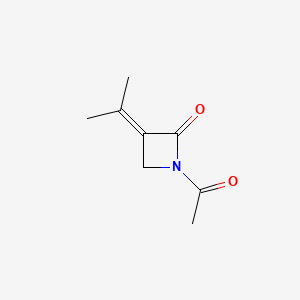

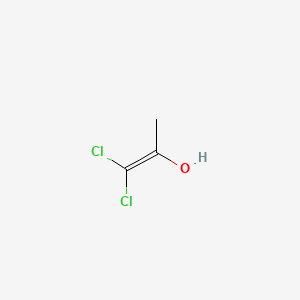
![[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B13837373.png)
